3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid
Overview
Description
3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a diisopropoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Mercapto Group: The mercapto group is introduced via a thiolation reaction, often using thiolating agents like thiourea or thiolates.
Attachment of the Diisopropoxyphosphoryl Group: This step involves the reaction of the pyrrolidine derivative with diisopropyl phosphorochloridate under basic conditions.
Coupling with Benzoic Acid: The final step involves coupling the pyrrolidine derivative with benzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.
Purification Techniques: Use of chromatography, recrystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The diisopropoxyphosphoryl group can be substituted with other phosphoryl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Alcohols: Formed from the reduction of the carboxylic acid group.
Substituted Derivatives: Formed from substitution reactions involving the diisopropoxyphosphoryl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Protein Modification: It can be used to modify proteins through thiol-reactive chemistry.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The diisopropoxyphosphoryl group may interact with active sites of enzymes, while the mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of the target.
Comparison with Similar Compounds
Similar Compounds
3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-hydroxypyrrolidine-2-carboxamido)benzoic acid: Similar structure but with a hydroxyl group instead of a mercapto group.
3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-aminopyrrolidine-2-carboxamido)benzoic acid: Similar structure but with an amino group instead of a mercapto group.
Uniqueness
The presence of the mercapto group in 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid provides unique reactivity, particularly in thiol-based chemistry. This makes it distinct from its analogs with hydroxyl or amino groups, offering different applications and mechanisms of action.
Properties
IUPAC Name |
3-[[(2S,4S)-1-di(propan-2-yloxy)phosphoryl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N2O6PS/c1-11(2)25-27(24,26-12(3)4)20-10-15(28)9-16(20)17(21)19-14-7-5-6-13(8-14)18(22)23/h5-8,11-12,15-16,28H,9-10H2,1-4H3,(H,19,21)(H,22,23)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLWFRGLRHJOQP-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(N1CC(CC1C(=O)NC2=CC=CC(=C2)C(=O)O)S)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OP(=O)(N1C[C@H](C[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N2O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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